Monohydroxy Netupitant

Pharmacokinetics Metabolism Bioanalysis

Monohydroxy Netupitant (CAS 910808-12-7) is the primary active metabolite M3 of Netupitant, accounting for 33% of parent drug plasma exposure—critical for accurate PK/PD modeling and antiemetic efficacy prediction. Unlike other metabolites (M1, M2), its distinct pharmacokinetic profile (t₁/₂ ~46 h) and unique chromatographic/spectrometric properties make it irreplaceable as a reference standard for LC-MS/MS method validation, CYP3A4-mediated DDI assays, and ICH-compliant impurity testing of Netupitant/Fosnetupitant drug products. Procure high-purity Monohydroxy Netupitant to ensure reliable bioanalytical quantification, robust drug-drug interaction profiling, and regulatory-compliant quality control.

Molecular Formula C30H32F6N4O2
Molecular Weight 594.6 g/mol
CAS No. 910808-12-7
Cat. No. B3166387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonohydroxy Netupitant
CAS910808-12-7
Molecular FormulaC30H32F6N4O2
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C
InChIInChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3
InChIKeyCUGOZHKFGSQBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monohydroxy Netupitant (CAS 910808-12-7) Reference Standard for NK1 Receptor Antagonist Metabolite Research


Monohydroxy Netupitant (CAS 910808-12-7), also referred to as Netupitant metabolite M3, is a mono-hydroxylated active metabolite of Netupitant, a potent and highly selective neurokinin-1 (NK₁) receptor antagonist [1]. It is an achiral, orally active small molecule with the molecular formula C30H32F6N4O2 and a molecular weight of 594.59 g/mol [2]. As the primary circulating metabolite, it contributes significantly to the prolonged antiemetic efficacy of Netupitant in the prevention of chemotherapy-induced nausea and vomiting (CINV) [3].

Why Monohydroxy Netupitant (M3) Cannot Be Substituted by Other Netupitant Metabolites in Pharmacokinetic and Bioanalytical Studies


Substituting Monohydroxy Netupitant (M3) with other Netupitant metabolites or the parent compound is scientifically invalid due to distinct pharmacokinetic and pharmacodynamic profiles. While all three major metabolites (M1, M2, M3) retain NK₁ receptor binding activity, they exhibit divergent plasma exposure, binding affinity, and half-life profiles that preclude functional interchangeability [1]. Specifically, M3 accounts for the largest fraction (33%) of Netupitant plasma exposure, a key determinant of overall antiemetic efficacy, which is not mirrored by M1 (29%) or M2 (14%) [2]. Furthermore, M3 shares a similarly prolonged elimination half-life with Netupitant, whereas M1 is markedly longer and M2 significantly shorter, parameters that directly influence accumulation and duration of action [3].

Monohydroxy Netupitant (M3) Quantitative Differentiation from Other Netupitant Metabolites (M1, M2)


Monohydroxy Netupitant (M3) Accounts for the Largest Fraction of Netupitant Plasma Exposure Among Metabolites

Monohydroxy Netupitant (M3) is the most abundant circulating metabolite of Netupitant, accounting for an average of 33% of total Netupitant plasma exposure [1]. This is quantitatively greater than the contributions of M1 (N-demethylated Netupitant; 29%) and M2 (Netupitant N-oxide; 14%) [1]. In patients, metabolite exposures relative to Netupitant were 28% for M3, 32% for M1, and 21% for M2 [2].

Pharmacokinetics Metabolism Bioanalysis CINV

Monohydroxy Netupitant (M3) Binding Affinity and Functional Potency Similar to Parent Netupitant, Superior to M1 and M2

Preclinical data indicate that Monohydroxy Netupitant (M3) possesses NK₁ receptor binding affinity and functional potency similar to the parent compound Netupitant (Ki = 0.95 nM) [1]. In contrast, the other major metabolites M1 (desmethyl-Netupitant) and M2 (Netupitant N-oxide) are significantly less potent at the NK₁ receptor [1]. While exact Ki values for M3 are not widely reported in public literature, the assertion of 'similar' potency is a direct comparative statement distinguishing it from the 'less potent' M1 and M2 [1][2].

Receptor Pharmacology NK1 Antagonism Binding Affinity CINV

Monohydroxy Netupitant (M3) Exhibits an Intermediate Half-Life Relative to Other Metabolites

Monohydroxy Netupitant (M3) demonstrates an elimination half-life (t₁/₂) of 46.4 ± 16.3 hours, which is intermediate between that of M1 (76.9 ± 27.6 hours) and M2 (43.2 ± 50.0 hours) [1]. The parent compound Netupitant has a half-life of 51.6 ± 30.9 hours [1]. This differential half-life profile, particularly the extended t₁/₂ of M1, has direct implications for accumulation after repeat dosing, which is more pronounced for M1 than for M3 [2].

Pharmacokinetics Half-Life Drug Accumulation CINV

Monohydroxy Netupitant (M3) Demonstrates High Plasma Protein Binding Comparable to Parent

Both Monohydroxy Netupitant (M3) and Netupitant exhibit high plasma protein binding, exceeding 99% across a clinically relevant concentration range (10 to 1500 ng/mL) [1][2]. M1 shares this high binding (>99%), whereas M2 shows slightly lower binding (>97%) [2]. The high protein binding of M3 limits its free fraction available for receptor occupancy, a factor that must be considered in any in vitro-in vivo extrapolation of its activity [1].

Protein Binding Pharmacokinetics Free Fraction CINV

Monohydroxy Netupitant (M3) is a Primary Driver of Prolonged NK1 Antagonism, Differentiating NEPA from Aprepitant-Based Regimens

The clinical efficacy of the fixed-dose combination NEPA (Netupitant 300 mg + Palonosetron 0.50 mg) in preventing delayed-phase CINV is superior to that of Palonosetron alone and to historical data for Aprepitant-containing regimens [1][2]. This prolonged protection is attributed to the sustained NK₁ receptor occupancy provided by Netupitant and its active metabolites, particularly M3 [3]. The biological half-life of Netupitant (including M3 contribution) is approximately 88 hours, significantly longer than that of Aprepitant (9-13 hours) [4].

Clinical Efficacy CINV Delayed Phase NEPA Aprepitant

Monohydroxy Netupitant (M3) Cmax and AUC Data Enable Precise Bioanalytical Method Validation

In a Phase 1 study of oral NEPA in Chinese healthy volunteers, the mean maximum plasma concentration (Cmax) of Netupitant was 698 ± 217 ng/mL, reached at 3-6 hours post-dose, with a mean total exposure (AUC0-inf) of 22,000 ± 4410 h·ng/mL [1]. Corresponding data for M3 were reported with a mean Cmax of approximately 66.0 ± 22.2 μg/L and AUC0-last of 3783 ± 1303 μg·h/L in a pooled analysis of Phase 1-3 trials [2]. These quantitative values provide essential benchmarks for validating bioanalytical methods for M3 quantification in plasma.

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Monohydroxy Netupitant (CAS 910808-12-7) Application Scenarios in Pharmacokinetic Research and Bioanalytical Method Development


LC-MS/MS Method Development and Validation for Netupitant Metabolite Quantification in Plasma

Monohydroxy Netupitant (M3) is an essential reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Netupitant and its active metabolites in human plasma. Its distinct chromatographic properties and mass spectrometric fragmentation pattern, compared to M1 and M2, necessitate its inclusion as a separate analyte. Validated methods must achieve accurate quantification of M3 across the clinically observed concentration range (e.g., Cmax of ~66 μg/L) [1], ensuring reliable pharmacokinetic data for bioequivalence studies and therapeutic drug monitoring.

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies Involving CYP3A4

Given that Netupitant is primarily metabolized by CYP3A4 to M1, M2, and M3, Monohydroxy Netupitant is a critical probe for in vitro studies investigating CYP3A4-mediated drug-drug interactions (DDIs) [1]. Researchers can use M3 as an analytical standard to monitor the formation rate of this specific hydroxylated metabolite in human liver microsome or hepatocyte incubations, thereby assessing the inhibitory or inductive potential of co-administered drugs on this key metabolic pathway. This is particularly relevant for predicting interactions with other CYP3A4 substrates [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Sustained NK1 Receptor Occupancy

Monohydroxy Netupitant (M3) plasma concentration-time data are essential input parameters for constructing robust PK/PD models that predict the duration of NK₁ receptor occupancy and antiemetic efficacy. The intermediate half-life of M3 (~46 hours) and its high plasma exposure (33% of total) [1] directly influence the model's prediction of sustained receptor blockade beyond 96 hours post-dose. Using M1 or M2 data as surrogates would introduce significant error in these simulations, potentially leading to incorrect dosing regimen predictions [2].

Quality Control and Reference Standard for Pharmaceutical Analysis

In the pharmaceutical industry, Monohydroxy Netupitant (CAS 910808-12-7) serves as a critical impurity reference standard for the quality control of Netupitant and Fosnetupitant drug substances and finished products. Its well-defined chemical structure and purity profile allow for accurate identification and quantification of this process-related or degradation impurity during stability studies and batch release testing. This ensures compliance with ICH guidelines and regulatory pharmacopoeia requirements for related substances [1].

Quote Request

Request a Quote for Monohydroxy Netupitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.